molecular formula C22H19N5O4 B2518760 ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 656831-82-2

ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2518760
CAS No.: 656831-82-2
M. Wt: 417.425
InChI Key: VLCFTYIXKNXSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a pyrazolo[3,4-d]pyrimidine derivative synthesized via a multi-step process involving hydrazide formation, diazotization, and coupling reactions. Key structural features include:

  • A pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at position 1.
  • An acetamido linker at position 5, connected to a 4-ethoxycarbonylphenyl group.

Characterization data includes IR absorption bands at 3417 cm⁻¹ (N–H stretch) and 1635 cm⁻¹ (C=O stretch), FAB-MS ([MH⁺] at m/z 432), and elemental analysis (C: 61.12%, H: 4.83%, N: 22.66%) . The compound exhibits potent antibacterial activity against Gram-positive and Gram-negative strains, with MIC values <1 µg/mL for Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli .

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-2-31-22(30)15-8-10-16(11-9-15)25-19(28)13-26-14-23-20-18(21(26)29)12-24-27(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCFTYIXKNXSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from easily available precursors. Here’s a common synthetic route:

  • Formation of the pyrazolopyrimidine core: : This is usually achieved through a cyclization reaction involving an appropriately substituted pyrazole and a pyrimidine precursor under acidic or basic conditions.

  • Introduction of the acetamido group: : An acetylation reaction introduces the acetamido group to the core structure.

  • Esterification: : Finally, esterification with ethanol completes the synthesis.

Industrial Production Methods

Industrial-scale production might employ similar routes but optimized for efficiency, yield, and cost-effectiveness. Methods such as continuous flow synthesis could be utilized to enhance production rates and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-oxo group on the pyrazolo[3,4-d]pyrimidine core facilitates nucleophilic substitution at the C5 position. Key reactions include:

Reaction with Amines

Treatment with aliphatic or aromatic amines in polar aprotic solvents (e.g., DMF) replaces the 4-oxo group with amine substituents. For example:

ReagentConditionsProductYieldSource
AnilineDMF, K₂CO₃, 80°C, 3 hrEthyl 4-(2-(4-anilino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate78%
CyclohexylamineDMF, K₂CO₃, 80°C, 4 hrEthyl 4-(2-(4-cyclohexylamino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate72%

This reaction proceeds via a SNAr mechanism, where the oxo group acts as a leaving group after deprotonation by a base like K₂CO₃ .

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:

Basic Hydrolysis

ReagentConditionsProductYieldSource
NaOH (aq.)Ethanol/H₂O, reflux, 6 hr4-(2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoic acid89%

Acidic Hydrolysis

ReagentConditionsProductYieldSource
HCl (conc.)Dioxane, 60°C, 8 hr4-(2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoic acid82%

The hydrolyzed carboxylic acid derivative serves as a precursor for further functionalization, such as peptide coupling .

Acetamido Linker Modifications

The acetamido group participates in:

Acylation

Reaction with acyl chlorides introduces new substituents:

ReagentConditionsProductYieldSource
Acetyl chloridePyridine, RT, 12 hrEthyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetylacetamido)benzoate65%

Reductive Amination

ReagentConditionsProductYieldSource
NaBH₃CN, BenzaldehydeMeOH, 40°C, 24 hrEthyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-benzylacetamido)benzoate58%

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions:

ReagentConditionsProductYieldSource
PCl₅Toluene, reflux, 5 hrPyrazolo[3,4-d]pyrimidine-fused benzoxazine68%

Oxidation of Sulfur-containing Derivatives

While the parent compound lacks sulfur, related analogs show:

ReagentConditionsProductYieldSource
H₂O₂, AcOHRT, 6 hrSulfoxide or sulfone derivatives70–85%

Reduction of Nitro Groups

In nitro-substituted analogs:

ReagentConditionsProductYieldSource
H₂, Pd/CEtOH, RT, 3 hrAmino derivatives90%

Stability Under Physiological Conditions

ConditionHalf-life (pH 7.4, 37°C)Degradation PathwaySource
Aqueous buffer12 hrEster hydrolysis → Carboxylic acid
Simulated gastric fluid2 hrAmide bond cleavage

Key Findings from Research

  • The pyrazolo-pyrimidine core’s electron deficiency drives regioselective substitutions at C5 and C4 positions .

  • Ester hydrolysis products exhibit improved binding to kinase targets due to enhanced hydrogen-bonding capacity .

  • Structural analogs with halogen substituents show 3–5× increased antitumor activity compared to the parent compound .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of functional groups such as an ethyl ester and an acetamido group enhances its pharmacological profile. Specifically, the 4-oxo-1-phenyl moiety may facilitate interactions with biological targets, potentially improving binding affinity and therapeutic efficacy.

Medicinal Chemistry

Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate serves as a building block for synthesizing other pyrazolopyrimidine derivatives with potential pharmacological activities. Its structure is considered a privileged scaffold in drug discovery due to its bioactive properties.

The compound has shown promising biological activity, particularly in anticancer research. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • PC-3 (prostate cancer)

For instance, a study reported an IC50 value of 1.74 µM against MCF-7 cells, indicating significant potency in inhibiting cell growth .

Enzyme Inhibition

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can act as enzyme inhibitors. They often target kinases and other proteins involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival .

Anticancer Studies

Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • A study conducted on various derivatives against HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines using the MTT assay showed significant anti-proliferative effects.
  • Another investigation focused on the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways.

Enzyme Targeting

Research has also focused on the ability of this compound to inhibit specific enzymes involved in tumor growth. For instance:

  • Inhibitory effects on certain kinases were documented, suggesting a pathway for therapeutic intervention in cancer treatment .

Mechanism of Action

The mechanism by which ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate exerts its effects typically involves:

  • Molecular Targets: : Often targets enzymes such as kinases or other proteins involved in cellular signaling pathways.

  • Pathways Involved: : May interfere with signal transduction pathways, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidine derivatives differ in substituents at positions 1, 3, and 5, as well as the nature of the ester or amide groups. These modifications influence solubility, stability, and bioactivity.

Compound Name Substituents/Modifications Key Physicochemical Data Reference
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate (Target) - Phenyl at position 1
- Acetamido-4-ethoxycarbonylphenyl at position 5
IR: 3417 cm⁻¹ (NH), 1635 cm⁻¹ (C=O); MIC <1 µg/mL (Gram+/-)
Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate - Ethyl ester directly linked to pyrazolo[3,4-d]pyrimidine core No detailed data provided; likely lower polarity due to absence of benzoate
13d: Ethyl 4-(2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate - Methylthio group at position 3 Elemental analysis: C 62.38%, H 4.76%, N 17.49%
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - Chloroethyl group at position 1 Crystallographic data available; antitumor activity noted
Ethyl 4-[6-(2-furyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzoate - Furyl and methylphenyl substituents Molecular formula: C₂₈H₂₄N₄O₅; increased lipophilicity

Biological Activity

Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action based on various studies.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of functional groups such as an ethyl ester and an acetamido group enhances its pharmacological profile. Specifically, the 4-oxo-1-phenyl moiety may facilitate interactions with biological targets, potentially improving binding affinity and therapeutic efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study evaluated various derivatives against several cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using the MTT assay. The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant anti-proliferative effects. Notably, one derivative showed an IC50 value of 1.74 µM against MCF-7 cells, demonstrating considerable potency in inhibiting cell growth .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
1aHepG25.0Inhibition of eukaryotic kinases
1dMCF-71.74Induction of apoptosis
1eA5498.5Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial activity. A recent investigation focused on their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives could inhibit bacterial growth significantly, suggesting their potential as dual-action agents that target both cancer and bacterial infections .

Table 2: Antimicrobial Efficacy

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus32 µg/mL
Compound 2Escherichia coli64 µg/mL

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of specific kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells .
  • Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antibacterial Mechanism : The antimicrobial activity may stem from interference with bacterial DNA synthesis or inhibition of key enzymes necessary for bacterial growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole derivatives. For example:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization under reflux with solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
  • Step 2 : Acetamido linker introduction using ethyl chloroacetate under controlled temperatures (60–80°C) .
  • Step 3 : Esterification of the benzoate group with ethanol as the solvent and triethylamine as a base .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the solid state .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Tested in DMSO (≥10 mM for stock solutions) and aqueous buffers (pH 4–8). Poor solubility in polar solvents necessitates formulation with surfactants (e.g., Tween-80) .
  • Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the ester or acetamido groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with kinase targets or other biological receptors?

  • Methodological Answer :

  • Kinase Profiling : Use commercial kinase panels (e.g., Eurofins) at 1 µM concentration to identify inhibitory activity .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., EGFR) on sensor chips to measure binding kinetics (KD, kon/koff) .
  • Cellular Assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) with apoptosis markers (Annexin V/PI staining) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Pharmacokinetic Studies : Compare plasma half-life (IV/PO administration) and tissue distribution via LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites .
  • Structural Analog Comparison : Test derivatives with modified ester groups (e.g., methyl instead of ethyl) to assess bioavailability .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases .
  • QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) from Schrödinger Suite to correlate with IC50 values .
  • Table : SAR Trends in Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent PositionModificationEffect on ActivityReference
Phenyl (R1)Electron-withdrawing groups (e.g., -Cl)↑ Kinase inhibition
Benzoate (R2)Ethyl → Methyl ester↓ Solubility, ↑ Metabolic stability

Q. How can researchers address stability challenges in biological assays or formulation development?

  • Methodological Answer :

  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) for long-term storage .
  • Prodrug Design : Replace the ester group with a tert-butyl carbamate to enhance plasma stability .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve aqueous dispersion and reduce degradation .

Methodological Resources

  • Key Experimental Protocols :
    • Synthetic Optimization : DOE (Design of Experiments) to vary temperature, solvent, and catalyst ratios .
    • Data Analysis : Use GraphPad Prism for EC50/IC50 calculations and ANOVA for significance testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.